molecular formula C34H46N2O3 B12613326 (E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene CAS No. 872603-69-5

(E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene

Cat. No.: B12613326
CAS No.: 872603-69-5
M. Wt: 530.7 g/mol
InChI Key: MALDTQDBJFQCOZ-UHFFFAOYSA-N
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Description

(E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) connected to two phenyl groups. These compounds are known for their photoisomerization properties, which make them useful in various applications, including molecular switches and photoresponsive materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene typically involves the following steps:

    Formation of the Hexyloxyphenol Intermediate: This step involves the alkylation of phenol with hexyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of the Decyloxyphenol Intermediate: This step involves the etherification of the hexyloxyphenol intermediate with decyl bromide.

    Coupling Reaction: The final step involves the coupling of the decyloxyphenol intermediate with a diazonium salt derived from aniline to form the azobenzene compound.

Industrial Production Methods

Industrial production methods for azobenzenes often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene can undergo various chemical reactions, including:

    Photoisomerization: Exposure to UV or visible light can induce the trans-cis isomerization of the azobenzene group.

    Reduction: The diazene group can be reduced to form the corresponding hydrazine derivative.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Photoisomerization: UV or visible light, often in the presence of a photosensitizer.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Photoisomerization: Cis-isomer of the azobenzene compound.

    Reduction: Hydrazine derivative.

    Substitution: Substituted azobenzene derivatives.

Scientific Research Applications

(E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene has several scientific research applications, including:

    Chemistry: Used as a molecular switch in supramolecular chemistry and materials science.

    Biology: Studied for its potential use in photoresponsive drug delivery systems.

    Medicine: Investigated for its potential use in photodynamic therapy.

    Industry: Used in the development of photoresponsive polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene involves the photoisomerization of the azobenzene group. Upon exposure to light, the compound undergoes a trans-cis isomerization, which can induce conformational changes in the molecule. These changes can affect the molecular interactions and properties of the compound, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: The parent compound with a simpler structure.

    Disperse Orange 3: A commercially available azobenzene dye.

    4,4’-Dihydroxyazobenzene: An azobenzene derivative with hydroxyl groups.

Uniqueness

(E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene is unique due to the presence of long alkyl chains and ether linkages, which can enhance its solubility and photoresponsive properties compared to simpler azobenzene derivatives.

Properties

CAS No.

872603-69-5

Molecular Formula

C34H46N2O3

Molecular Weight

530.7 g/mol

IUPAC Name

[4-[10-(4-hexoxyphenoxy)decoxy]phenyl]-phenyldiazene

InChI

InChI=1S/C34H46N2O3/c1-2-3-4-14-27-38-33-23-25-34(26-24-33)39-29-16-10-8-6-5-7-9-15-28-37-32-21-19-31(20-22-32)36-35-30-17-12-11-13-18-30/h11-13,17-26H,2-10,14-16,27-29H2,1H3

InChI Key

MALDTQDBJFQCOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)OCCCCCCCCCCOC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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